10-(1,3-dioxaindan-5-ylmethylidene)-9,10-dihydroanthracen-9-one
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Overview
Description
10-(1,3-Dioxaindan-5-ylmethylidene)-9,10-dihydroanthracen-9-one is a complex organic compound characterized by its unique structure, which includes an anthracene backbone and a 1,3-dioxaindane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(1,3-dioxaindan-5-ylmethylidene)-9,10-dihydroanthracen-9-one typically involves multi-step organic reactions. One common method starts with the preparation of the 1,3-dioxaindane moiety, which is then coupled with an anthracene derivative. The key steps include:
Formation of 1,3-Dioxaindane: This can be synthesized from catechol and formaldehyde under acidic conditions to form the dioxane ring.
Coupling Reaction: The 1,3-dioxaindane is then reacted with an anthracene derivative, such as 9-anthraldehyde, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
10-(1,3-Dioxaindan-5-ylmethylidene)-9,10-dihydroanthracen-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
10-(1,3-Dioxaindan-5-ylmethylidene)-9,10-dihydroanthracen-9-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 10-(1,3-dioxaindan-5-ylmethylidene)-9,10-dihydroanthracen-9-one in biological systems involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in critical cellular pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroanthracen-9-one: Lacks the 1,3-dioxaindane moiety, making it less versatile in certain reactions.
1,3-Dioxaindane Derivatives: These compounds do not have the anthracene backbone, limiting their applications in materials science.
Uniqueness
The uniqueness of 10-(1,3-dioxaindan-5-ylmethylidene)-9,10-dihydroanthracen-9-one lies in its combined structural features, which confer both stability and reactivity. This makes it a valuable compound for various applications that require specific chemical properties.
Properties
CAS No. |
52236-56-3 |
---|---|
Molecular Formula |
C22H14O3 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
10-(1,3-benzodioxol-5-ylmethylidene)anthracen-9-one |
InChI |
InChI=1S/C22H14O3/c23-22-17-7-3-1-5-15(17)19(16-6-2-4-8-18(16)22)11-14-9-10-20-21(12-14)25-13-24-20/h1-12H,13H2 |
InChI Key |
TVIVEAMYQHTBIO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C4=CC=CC=C4C(=O)C5=CC=CC=C53 |
Purity |
95 |
Origin of Product |
United States |
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